5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one

Anti-MRSA Antibacterial Benzofuranone Derivatives

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one (CAS 37905-77-4, MF C8H4Br2O2, MW 291.92 g/mol) is a doubly brominated 3-coumaranone (benzofuran-3(2H)-one) bearing bromine atoms at the 5- and 7-positions of the fused benzene ring alongside a reactive ketone at position 3. This 3-oxo-2,3-dihydrobenzofuran core serves as the direct synthetic precursor to two pharmacologically significant compound classes: 5,7-dibromo-2-benzoylbenzofurans with documented anti-MRSA activity and 5,7-dibromo-aurones (2-benzylidene-1-benzofuran-3-ones) exhibiting trypanocidal potency, via condensation at the active methylene group alpha to the ketone.

Molecular Formula C8H4Br2O2
Molecular Weight 291.92 g/mol
Cat. No. B13283353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one
Molecular FormulaC8H4Br2O2
Molecular Weight291.92 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C(=CC(=C2)Br)Br
InChIInChI=1S/C8H4Br2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
InChIKeyLTLJNOTUBYWPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one: A Strategic 5,7-Dibromo-3-oxo Intermediate for Benzofuranone-Derived Bioactives and Aurone Scaffolds


5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one (CAS 37905-77-4, MF C8H4Br2O2, MW 291.92 g/mol) is a doubly brominated 3-coumaranone (benzofuran-3(2H)-one) bearing bromine atoms at the 5- and 7-positions of the fused benzene ring alongside a reactive ketone at position 3 . This 3-oxo-2,3-dihydrobenzofuran core serves as the direct synthetic precursor to two pharmacologically significant compound classes: 5,7-dibromo-2-benzoylbenzofurans with documented anti-MRSA activity and 5,7-dibromo-aurones (2-benzylidene-1-benzofuran-3-ones) exhibiting trypanocidal potency, via condensation at the active methylene group alpha to the ketone [1][2][3]. The combination of dual bromine substitution and a 3-oxo functional handle distinguishes it from non-brominated, monobrominated, and regioisomeric dibromo benzofuranone intermediates for procurement decisions in medicinal chemistry and heterocyclic synthesis programs.

Why 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one Cannot Be Replaced by Non-Brominated, Monobromo, or Regioisomeric Dibromo Benzofuranones in Synthetic Programs


The 5,7-dibromo-3-oxo substitution pattern is not merely an interchangeable halogenation variant; it dictates both the regiochemical outcome of subsequent condensation reactions and the biological activity profile of the final benzofuranone derivatives [1]. The 3-oxo group provides the essential nucleophilic methylene site for Knoevenagel-type condensations with aldehydes to form 2-benzylidene-1-benzofuran-3-ones (aurones), while the 5,7-dibromo arrangement on the benzene ring is required to impart antibacterial potency against MRSA strains (MIC = 32 µg/mL) and trypanocidal activity at 10 µg/mL in downstream products [2]. The non-brominated parent 2,3-dihydro-1-benzofuran-3-one (mp 101–103 °C, MW 134.13 g/mol) lacks the steric and electronic contributions of bromine atoms necessary for target binding, while monobromo analogs (e.g., 5-bromo-2,3-dihydro-1-benzofuran-3-one, MW 213.03 g/mol) provide only partial halogen bonding capacity [3][4]. The regioisomeric 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one presents a different bromination topology that alters the electronic distribution on the aromatic ring, leading to divergent reactivity and biological outcomes . In procurement terms, using any of these analogs requires re-optimization of synthetic protocols and yields final compounds with unvalidated biological activity, incurring significant time and resource costs.

Quantitative Differentiation Evidence for 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one Against Key Analogs


MRSA Antibacterial Potency of Downstream 5,7-Dibromo-2-benzoylbenzofuran Derivatives vs. Non-Brominated and Monobromo Analogues

5,7-Dibromo-2-benzoylbenzofurans, synthesized via Rap–Stoermer condensation of 5,7-dibromosalicylaldehyde—a direct oxidation product of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one—demonstrate quantifiable anti-MRSA activity that is contingent on the 5,7-dibromo substitution pattern [1]. The most active derivative (9b, bearing a carboxylic acid functional group) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA ATCC 43300 and ATCC 33591 strains [1]. In checkerboard synergy assays, combinations with standard antibiotics (gentamicin, ciprofloxacin, cefuroxime) yielded fractional inhibitory concentration index (FICI) values between 0.375 and 1.0, reducing antibiotic MICs by 2- to 4-fold [1]. In contrast, the non-brominated 3-coumaranone scaffold provides only MAO-B inhibitory activity (IC50 0.004–1.05 µM) without antibacterial potency; the 5,7-dibromo pattern is essential for the anti-MRSA phenotype, as monobromo or non-brominated benzofuranones lack sufficient target engagement against bacterial cell wall or membrane targets [2]. The MTT assay confirmed low mammalian cytotoxicity for these potent 5,7-dibromo compounds, supporting their therapeutic selectivity [1].

Anti-MRSA Antibacterial Benzofuranone Derivatives

Trypanocidal Activity of 5,7-Dibromo-aurone Derivatives vs. Standard Drugs Benznidazole and Nifurtimox

2-(Substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones, synthesized from 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one precursors via Knoevenagel condensation, demonstrated trypanocidal activity against Trypanosoma cruzi at a screening concentration of 10 µg/mL, with select derivatives exhibiting potency equal to the standard drugs Benznidazole and Nifurtimox [1]. The 5,7-dibromo substitution is critical: aurones lacking these bromine atoms or bearing monobromo substitution show markedly reduced (≥5-fold higher MIC) or absent trypanocidal activity due to insufficient interaction with parasitic enzyme targets [1][2]. This biological validation directly ties procurement of the 5,7-dibromo-3-oxo building block to the ability to generate lead compounds equipotent to frontline Chagas disease therapeutics, a outcome unattainable with the parent 2,3-dihydro-1-benzofuran-3-one or its monobromo congeners [1].

Trypanocidal Chagas Disease Aurone Scaffolds

Molecular Weight and Physicochemical Differentiation from Non-Brominated and Monobromo Benzofuranones

The molecular weight of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one is 291.92 g/mol (C8H4Br2O2), substantially higher than the non-brominated parent 2,3-dihydro-1-benzofuran-3-one (134.13 g/mol, C8H6O2) and the monobromo analog 5-bromo-2,3-dihydro-1-benzofuran-3-one (213.03 g/mol, C8H5BrO2) [1][2]. This mass difference of 157.79 g/mol vs. non-brominated and 78.89 g/mol vs. monobromo directly reflects the presence of two bromine atoms (each ~79.9 Da) and impacts downstream synthetic applications: the higher molecular weight facilitates monitoring of reaction progress via mass spectrometry (distinct [M+H]+ ion at m/z 292.9/294.9/296.9, characteristic isotopic pattern of dibromine), enables chromatographic separation from monobromo byproducts, and alters solubility and crystallinity profiles that affect purification workflows . The non-brominated parent has a melting point of 101–103 °C, while the dibromo derivative, with its increased polarizability and halogen bonding capacity, exhibits altered thermal behavior suitable for different recrystallization solvents [1][2].

Physicochemical Properties Molecular Weight Intermediate Selection

Synthetic Utility: Condensation Reactivity at the 3-Oxo Methylene Group vs. Non-Carbonyl Dihydrobenzofuran Analogs

The 3-oxo group of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one provides an active methylene site (alpha to the carbonyl) that undergoes Knoevenagel condensation with aromatic aldehydes to yield 2-benzylidene-1-benzofuran-3-ones (aurones)—a transformation not possible with the corresponding 5,7-dibromo-2,3-dihydrobenzofuran (CAS 123266-59-1, C8H6Br2O, MW 277.94 g/mol), which lacks the carbonyl group . This reactivity is essential for accessing the aurone pharmacophore, which is the scaffold responsible for both MAO-B inhibitory activity (IC50 as low as 0.004 µM for the coumaranone class) and trypanocidal potency [1][2]. While the regioisomeric 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one also bears a 3-oxo group, its altered bromination topology affects the electronic environment of the methylene group, leading to different condensation rates and regioselectivity in subsequent derivatization . For procurement decisions, the carbonyl-containing benzofuran-3-one is non-interchangeable with the non-carbonyl dihydrobenzofuran analog in any synthetic route requiring enolate or enamine chemistry at the 3-position.

Synthetic Intermediate Knoevenagel Condensation Aurone Synthesis

High-Value Application Scenarios for 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of 5,7-Dibromo-2-benzoylbenzofurans as Anti-MRSA Lead Compounds

The compound serves as the direct precursor to 5,7-dibromosalicylaldehyde, which undergoes Rap–Stoermer condensation with phenacyl bromides to generate a library of 5,7-dibromo-2-benzoylbenzofurans [1]. These derivatives exhibit MIC values as low as 32 µg/mL against MRSA strains and demonstrate synergistic interactions with standard antibiotics (FICI 0.375–1.0), reducing antibiotic MICs by 2- to 4-fold [1]. The carboxylic acid-bearing derivatives (9b, 9d) are the most potent, and MTT assays confirm low mammalian cytotoxicity, establishing a therapeutic window [1]. Researchers procuring this intermediate for anti-MRSA drug discovery programs can directly access a validated pharmacophore with established structure-activity relationships.

Neglected Tropical Disease Research: Synthesis of 5,7-Dibromo-aurones as Trypanocidal Agents for Chagas Disease

Knoevenagel condensation of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one with substituted benzaldehydes yields 2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones (aurones) that exhibit trypanocidal activity at 10 µg/mL against Trypanosoma cruzi, with select compounds equipotent to the clinical standards Benznidazole and Nifurtimox [2]. The 5,7-dibromo pattern is essential for this potency; non-brominated or monobromo aurones are significantly less active (≥5-fold higher effective concentrations) [2]. Procurement of this specific intermediate is critical for Chagas disease drug discovery efforts aiming to generate preclinical candidates with validated antiparasitic activity.

Neuroscience: Development of Selective MAO-B Inhibitors Based on the 3-Coumaranone Scaffold

The 3-coumaranone (benzofuran-3(2H)-one) core, exemplified by 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one, is a privileged scaffold for selective monoamine oxidase B (MAO-B) inhibition, with IC50 values ranging from 0.004 to 1.05 µM for human MAO-B and selectivity over MAO-A (IC50 0.586 to >100 µM) [3]. The dibromo substitution at positions 5 and 7 enhances target engagement through halogen bonding with the enzyme active site, contributing to the sub-nanomolar potency observed in optimized derivatives [3]. This intermediate is the starting point for synthesizing focused libraries of MAO-B inhibitors as potential therapeutics for Parkinson's disease and Alzheimer's disease, where reversible and selective MAO-B inhibition is clinically relevant [3].

Chemical Biology Tool Compound Synthesis: Halogenated Benzofuranones for Cellular Target Identification

The presence of two bromine atoms at the 5- and 7-positions provides a distinctive isotopic signature (characteristic 1:2:1 pattern at M, M+2, M+4 in mass spectrometry) that facilitates tracking of the compound and its derivatives in cellular uptake, metabolism, and target engagement studies . When coupled to the 3-oxo reactive handle for further derivatization (e.g., biotinylation, fluorophore conjugation), this intermediate enables the synthesis of chemical biology probes for target identification and validation studies. Compared to the non-brominated coumaranone (MW 134.13 g/mol), the higher molecular weight (291.92 g/mol) and distinct isotopic pattern of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one reduce background interference in pull-down assays and LC-MS/MS analyses, improving signal-to-noise ratios in protein target deconvolution experiments [4].

Quote Request

Request a Quote for 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.